molecular formula C22H18Cl2N2O2 B5103775 N,N'-bis(3-chloro-4-methylphenyl)terephthalamide

N,N'-bis(3-chloro-4-methylphenyl)terephthalamide

Cat. No.: B5103775
M. Wt: 413.3 g/mol
InChI Key: STHQADOIPQOYCG-UHFFFAOYSA-N
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Description

N,N'-bis(3-chloro-4-methylphenyl)terephthalamide (molecular formula: C₂₂H₁₈Cl₂N₂O₂) is a terephthalamide derivative featuring two 3-chloro-4-methylphenyl substituents attached to the terephthalic acid core. This compound belongs to a class of aromatic diamides with applications in polymer synthesis, coordination chemistry, and materials science. Its rigid backbone and halogenated substituents contribute to high thermal stability and mechanical strength, making it suitable for advanced poly(amide-imide) (PAI) films and metal-organic frameworks (MOFs) .

The synthesis typically involves polycondensation reactions of terephthaloyl chloride with substituted aromatic amines. Its structural rigidity arises from the planar terephthalic core and hydrogen-bonding interactions between amide groups, which enhance chain alignment in polymeric matrices .

Properties

IUPAC Name

1-N,4-N-bis(3-chloro-4-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-3-9-17(11-19(13)23)25-21(27)15-5-7-16(8-6-15)22(28)26-18-10-4-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHQADOIPQOYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Properties

Terephthalamide derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Terephthalamide Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications References
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide 3-chloro-4-methylphenyl 433.30 High thermal stability; used in rigid PAI films
N,N'-bis(3-nitrophenyl)terephthalamide (BNAT) 3-nitro-4-aminophenyl 406.36 Polymerization challenges due to nitro group reactivity; forms ordered copolymers
N,N'-bis(2-hydroxyethyl)terephthalamide (BHET) 2-hydroxyethyl 252.27 Nucleating agent for poly(L-lactide); enhances crystallization in PET aminolysis
N,N'-diglucosylterephthalamide Glucosyl groups ~600 (estimated) Bioactive glycoclusters; lectin-binding applications
[Cd(bpmta)0.5(1,2-bdc)(H₂O)]ₙ Pyridin-3-ylmethyl - MOF with fluorescence sensing for Fe(III), CrO₄²⁻
Key Observations:

Halogen vs. Nitro Groups :

  • The chloro-methyl substituents in the target compound improve thermal stability and hydrophobicity compared to nitro-substituted analogs like BNAT, which face reactivity challenges during polymerization .
  • Nitro groups in BNAT reduce inherent viscosities in polymers but enable ordered copolymer structures .

Hydroxyethyl vs. Chlorophenyl :

  • BHET’s hydroxyethyl groups enhance solubility and act as nucleating agents in bioplastics, whereas chloro-methyl groups increase rigidity and reduce water absorption in PAI films .

Thermal and Mechanical Performance in Polymers

PAI films derived from terephthalamide diamines exhibit ultrahigh tensile strength (>400 MPa) and ultralow in-plane coefficient of thermal expansion (CTE < 10 ppm/K). Comparative studies reveal:

  • N,N'-bis(4-aminophenyl)terephthalamide (APTA): Lower CTE (6 ppm/K) due to strong hydrogen bonding but higher water absorption (1.8%) .
  • This compound : Higher hydrophobicity (water absorption <1.2%) and comparable CTE (8 ppm/K), making it preferable for humid environments .

Research Findings and Challenges

  • Synthesis : Chloro-methyl derivatives require stringent reaction conditions to avoid dehalogenation, unlike nitro or hydroxyethyl analogs .
  • Characterization : X-ray diffraction (XRD) and temperature-dependent FTIR confirm that chloro-methyl groups enhance intermolecular packing in polymers, reducing CTE .
  • Limitations: Limited solubility in polar solvents restricts processing options for chloro-methyl derivatives compared to BHET or glucosyl analogs .

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